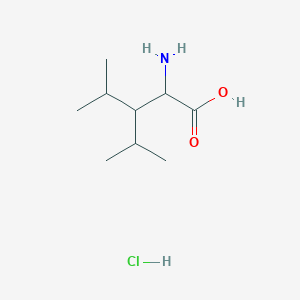
2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride
説明
“2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride” is a compound with the CAS Number: 1803571-74-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Structural Analysis
Preparation in AM-Toxins : The L-form of derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride are used as constituent amino acids in AM-toxins. A method involving hydrolysis by hydrochloric acid is described for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Biosynthesis Inhibition : Analogues of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride have been synthesized and studied for their role in inhibiting mycolic acid biosynthesis, crucial for mycobacterial cell walls (Hartmann et al., 1994).
Anticonvulsant Activity : Research has shown the synthesis and potential anticonvulsant activity of certain esters based on this compound, highlighting its potential in neurological studies (Nesterkina et al., 2022).
Chemical Characterization and Modification
Antibiotic Synthesis : The compound has been synthesized as part of the structure of antibiotics like pyridomycin, indicating its utility in developing antimicrobial agents (Kinoshita & Mariyama, 1975).
Metabotropic Excitatory Amino Acid Agonist : Derivatives of this compound have been identified as specific and potent agonists at metabotropic excitatory amino acid receptors, contributing to our understanding of synaptic transmission (Bräuner‐Osborne et al., 1996).
AMPA Receptors Potentiator : Certain analogues act as potent potentiators of AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system (Shepherd et al., 2002).
Biochemical and Pharmaceutical Applications
Nitric Oxide Synthase Inhibition : Some derivatives have been designed to inhibit nitric oxide synthases, enzymes involved in various physiological and pathological processes (Ulhaq et al., 1998).
IR-Detectable Metal–Carbonyl Tracers : Complexes involving derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid have been synthesized for use as IR-detectable metal–carbonyl tracers in amino function analysis (Kowalski et al., 2009).
Synthesis of Enantiopure Derivatives : Research has been conducted on the stereoselective synthesis of its derivatives, important for the study of chiral molecules in pharmaceuticals (Herdeis & Lütsch, 1993).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-amino-4-methyl-3-propan-2-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTVNSNJQAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride | |
CAS RN |
1803571-74-5 | |
| Record name | Leucine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



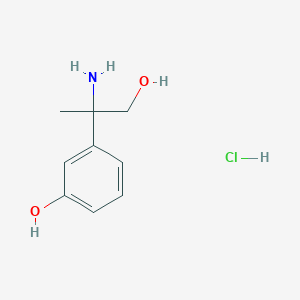
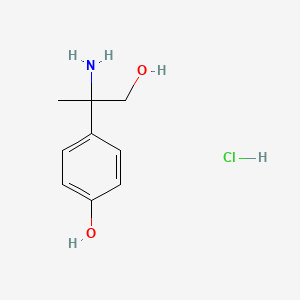
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
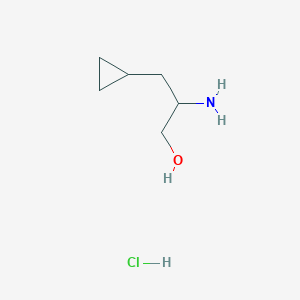
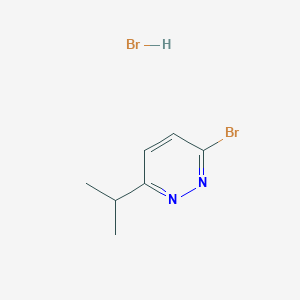


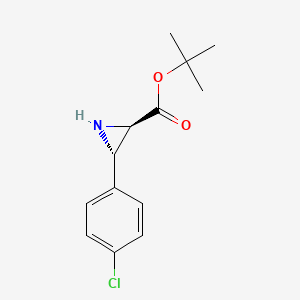
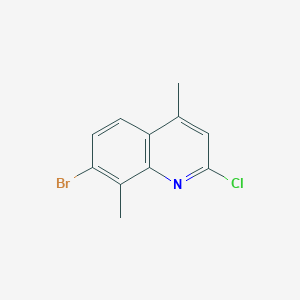

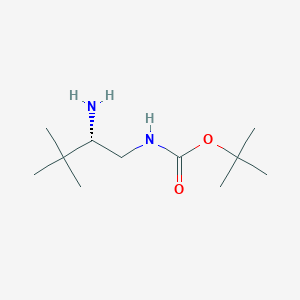
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)

![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)